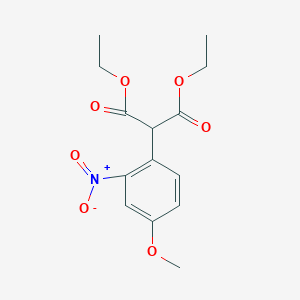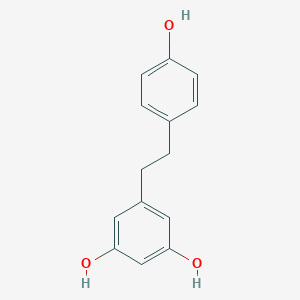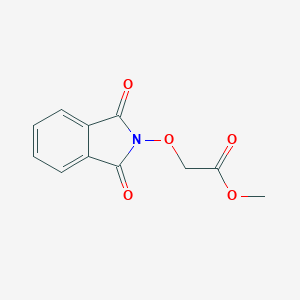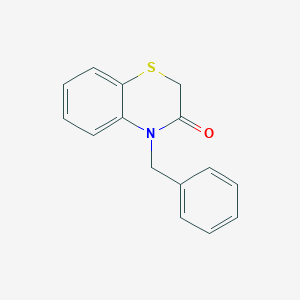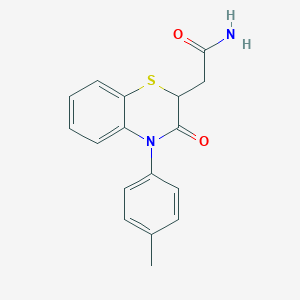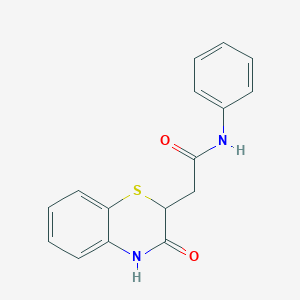![molecular formula C9H18N4S B186867 1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione CAS No. 112919-47-8](/img/structure/B186867.png)
1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione, commonly known as TST, is a heterocyclic compound with a spirocyclic structure. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. TST is a promising candidate for drug discovery, as it exhibits a wide range of biological activities and can be easily synthesized.
Wirkmechanismus
The exact mechanism of action of TST is not fully understood. However, it is believed that TST exerts its biological activity by interacting with various enzymes and proteins. TST has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TST has also been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemische Und Physiologische Effekte
TST has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which can help protect cells from oxidative damage. TST has also been shown to exhibit anti-inflammatory activity, which can help reduce inflammation in the body. In addition, TST has been shown to exhibit antitumor activity, which can help prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
TST has several advantages for use in lab experiments. It can be easily synthesized using simple and inexpensive starting materials. TST also exhibits a wide range of biological activities, which makes it a promising candidate for drug discovery. However, TST also has some limitations. It is relatively unstable and can decompose under certain conditions. In addition, TST can exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on TST. One area of research is the development of TST-based metal complexes for use in materials science. These complexes have the potential to be used as catalysts for various chemical reactions. Another area of research is the development of TST-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action of TST and its potential applications in various fields.
Synthesemethoden
TST can be synthesized by a variety of methods, including the reaction of thiosemicarbazide with a ketone or aldehyde, followed by cyclization with formaldehyde. The reaction conditions can be optimized to obtain a high yield of TST. Other methods include the reaction of thiosemicarbazide with a dihaloalkane and the reaction of thiosemicarbazide with an isocyanate.
Wissenschaftliche Forschungsanwendungen
TST has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities. TST has also been investigated as a potential inhibitor of enzymes such as acetylcholinesterase, carbonic anhydrase, and xanthine oxidase. In addition, TST has been studied for its potential use in materials science, as it can be used as a ligand for metal complexes.
Eigenschaften
CAS-Nummer |
112919-47-8 |
|---|---|
Produktname |
1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione |
Molekularformel |
C9H18N4S |
Molekulargewicht |
214.33 g/mol |
IUPAC-Name |
1,2,4,5-tetrazaspiro[5.7]tridecane-3-thione |
InChI |
InChI=1S/C9H18N4S/c14-8-10-12-9(13-11-8)6-4-2-1-3-5-7-9/h12-13H,1-7H2,(H2,10,11,14) |
InChI-Schlüssel |
PXSOVNBCEHOJAT-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CCC1)NNC(=S)NN2 |
Kanonische SMILES |
C1CCCC2(CCC1)NNC(=S)NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



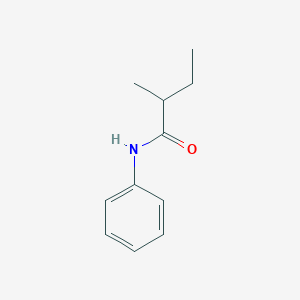
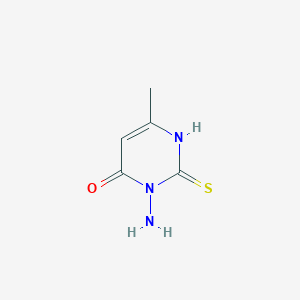
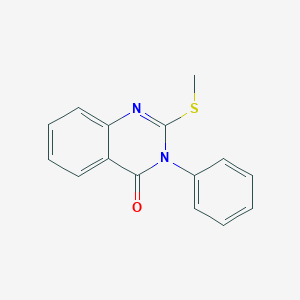
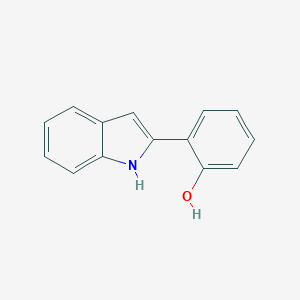
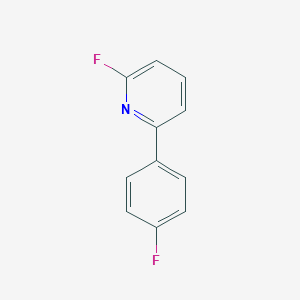
![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)
![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)
